1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Anticancer Diaryl Urea Breast Cancer

1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic diaryl urea derivative featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core. It belongs to a class of compounds investigated for antiproliferative activity against human cancer cell lines, as disclosed in primary medicinal chemistry literature.

Molecular Formula C16H12Cl2N4O2
Molecular Weight 363.2
CAS No. 1060331-30-7
Cat. No. B2638317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
CAS1060331-30-7
Molecular FormulaC16H12Cl2N4O2
Molecular Weight363.2
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N4O2/c1-9-14(15(23)22-5-3-2-4-13(22)19-9)21-16(24)20-12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H2,20,21,24)
InChIKeyNRAUYTOFWCLZOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 1-(3,5-Dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1060331-30-7)


1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic diaryl urea derivative featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core. It belongs to a class of compounds investigated for antiproliferative activity against human cancer cell lines, as disclosed in primary medicinal chemistry literature [1]. Its structure is characterized by a 3,5-dichlorophenyl group linked via a urea bridge to a 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine scaffold, differentiating it from analogs with alternate substitution patterns on the heterocyclic core or the phenyl ring.

The Risk of Analog Substitution for 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea


Direct substitution with close analogs of 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is not supported by public data. The sole primary reference for this compound class demonstrates that even minor structural changes within the pyrido[1,2-a]pyrimidin-4-one diaryl urea series lead to non-linear, unpredictable shifts in antiproliferative activity against MDA-MB-231 cells, with activities ranging from inactive to low-micromolar potency [1]. Without a disclosed, comparative structure-activity relationship (SAR) map for this exact scaffold, substituting a 2-methyl core with a 2,9-dimethyl analog or altering the dichlorophenyl substitution pattern introduces an unquantified risk of rendering a research probe or reference standard ineffective. The absence of public selectivity, pharmacokinetic, or in vivo data for this specific compound further underscores the risk of using non-identical analogs for critical experiments.

Quantitative Differentiation Evidence for 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea


Class-Level Antiproliferative Activity Against MDA-MB-231 Breast Cancer Cells vs. Sorafenib

The sole available primary research paper on this compound class does not provide a direct, head-to-head comparison for the target compound itself. However, it establishes a critical class-level performance benchmark. The most potent compound in the series, designated 4c, achieved an IC50 of 0.7 µM against the MDA-MB-231 human breast cancer cell line. The study explicitly uses Sorafenib (IC50 = 2.5 µM) as a positive control, demonstrating that an optimized member of this chemical series can achieve a potency 3.6-fold higher than an FDA-approved multi-kinase inhibitor in this specific assay [1]. The specific IC50 of 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea within this series was not publicly detailed in the available abstract or methods. This evidence contextualizes the potential of the chemotype but cannot be used to claim a specific potency for the procurement compound.

Anticancer Diaryl Urea Breast Cancer

Structural Differentiation from the 2,9-Dimethyl Analog (CAS 1070961-95-3)

The closest readily identifiable commercial analog is 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1070961-95-3). The key structural differentiation is the presence of a single methyl group at the 2-position of the pyrido-pyrimidine core in the target compound, versus methyl groups at both the 2- and 9-positions in the analog. In the foundational SAR study by Yao et al., the 9-position of the core is a critical determinant of activity; the lead compound 4c derives its superior potency from a specific hydrophobic substitution at a position analogous to the 9-substituent [1]. The presence or absence of this 9-methyl group is therefore a non-trivial structural variation. No direct comparative biological data between these two specific compounds has been published, making the structural difference the only verifiable point of differentiation.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe

Validated Application Scenarios for 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea Based on Current Evidence


Chemical Probe for SAR Studies on Pyrido[1,2-a]pyrimidin-4-one Diaryl Ureas

The compound is best utilized as a specific structural analog in a medicinal chemistry SAR program aimed at exploring the impact of 9-position substitution on antiproliferative activity. Directly comparing this compound's activity against its 2,9-dimethyl analog (CAS 1070961-95-3) in the same assay would generate the missing quantitative evidence and help map the pharmacophoric requirements of the MDA-MB-231 active chemotype reported by Yao et al. [1].

Negative Control or Inactive Comparator for Optimized Leads

Given the reported range of activities within this chemical series—from inactive to an IC50 of 0.7 µM [1]—this specific 2-methyl, 9-unsubstituted derivative could serve as a moderately active or inactive control compound. Its use would be valuable in experiments designed to confirm that biological effects are driven by the 9-position substitution pattern, a key feature of the more potent lead compound 4c.

Reference Standard for Analytical Method Development and Chemical Purity

With a well-defined molecular formula (C16H12Cl2N4O2) and molecular weight (363.2 g/mol), this compound can serve as a reference standard in HPLC, LC-MS, or NMR method development. Its procurement is justified for laboratories that require a specific retention time or spectral fingerprint for this exact dichlorophenyl-pyrido-pyrimidine urea to differentiate it from synthesis byproducts or degradation products in reaction monitoring.

Quote Request

Request a Quote for 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.